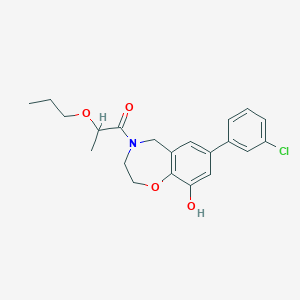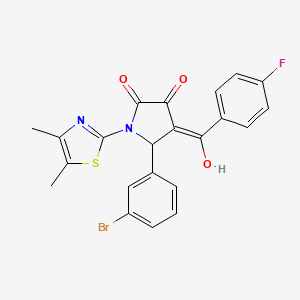
N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea, also known as Dichlorprop, is a herbicide that is widely used in agriculture to control the growth of broadleaf weeds. It is a member of the urea herbicide family, which is known for its broad-spectrum activity and low toxicity to animals and humans.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea involves inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic levels of keto acids, which disrupt cellular metabolism and ultimately result in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to animals and humans. However, it can cause irritation to the skin and eyes if it comes into contact with them. In plants, the herbicide causes a range of biochemical and physiological effects, including reduced growth and development, chlorosis, and necrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea in lab experiments is its broad-spectrum activity, which makes it useful for studying the effects of herbicides on a range of plant species. Additionally, its low toxicity to animals and humans makes it a safer alternative to other herbicides. However, one limitation is that it may not be effective against all types of weeds, and its use may lead to the development of herbicide-resistant weed populations.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea. One area of interest is the development of new herbicides based on the structure of this compound that are more effective against herbicide-resistant weeds. Another area of research is the study of the environmental impact of this compound and other herbicides on ecosystems and non-target organisms. Finally, there is a need for further research on the mechanism of action of this compound and other herbicides to better understand their effects on plant growth and development.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal properties. Its broad-spectrum activity and low toxicity to animals and humans make it a useful tool for studying the effects of herbicides on plant growth and development. However, its use may lead to the development of herbicide-resistant weed populations, and further research is needed to better understand its environmental impact and mechanism of action.
Synthesemethoden
The synthesis of N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea involves the reaction of 2,3-dichloroaniline with 2-pyridinemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with phosgene to form the final product. The yield of this reaction is typically high, and the process is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-N'-(2-pyridinylmethyl)urea has been extensively studied for its herbicidal properties. It is effective against a wide range of broadleaf weeds, including dandelions, chickweed, and clover. In addition to its use in agriculture, it has also been used in research to study the effects of herbicides on plant growth and development.
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-5-3-6-11(12(10)15)18-13(19)17-8-9-4-1-2-7-16-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXALMNQQXCXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5369682.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5369685.png)
![4-fluoro-3-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5369687.png)
![4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5369690.png)


![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)

![ethyl 5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5369728.png)
![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5369736.png)

![N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
![3-(benzylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369781.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)